(S)-2-(2-Bromo-4-fluorophenyl)-2-((tert-butoxycarbonyl)amino)acetic acid
CAS No.:
Cat. No.: VC13681355
Molecular Formula: C13H15BrFNO4
Molecular Weight: 348.16 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C13H15BrFNO4 |
---|---|
Molecular Weight | 348.16 g/mol |
IUPAC Name | (2S)-2-(2-bromo-4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
Standard InChI | InChI=1S/C13H15BrFNO4/c1-13(2,3)20-12(19)16-10(11(17)18)8-5-4-7(15)6-9(8)14/h4-6,10H,1-3H3,(H,16,19)(H,17,18)/t10-/m0/s1 |
Standard InChI Key | GRLLJIDYFOITMD-JTQLQIEISA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](C1=C(C=C(C=C1)F)Br)C(=O)O |
SMILES | CC(C)(C)OC(=O)NC(C1=C(C=C(C=C1)F)Br)C(=O)O |
Canonical SMILES | CC(C)(C)OC(=O)NC(C1=C(C=C(C=C1)F)Br)C(=O)O |
(S)-2-(2-Bromo-4-fluorophenyl)-2-((tert-butoxycarbonyl)amino)acetic acid is a complex organic compound with a molecular formula of C13H15BrFNO4 and a molecular weight of 348.16 g/mol . This compound is a derivative of amino acids, specifically designed with a tert-butoxycarbonyl (BOC) protecting group, which is commonly used in peptide synthesis to protect the amino group .
Synthesis and Applications
The synthesis of (S)-2-(2-Bromo-4-fluorophenyl)-2-((tert-butoxycarbonyl)amino)acetic acid typically involves the reaction of a bromo-fluorophenyl derivative with a BOC-protected amino acid precursor. This compound is likely used in the synthesis of more complex molecules, such as peptides or pharmaceutical intermediates, due to its protected amino group and chiral center.
Comparison with Related Compounds
Other compounds with similar structures include (S)-2-(2-Bromophenyl)-2-((tert-butoxycarbonyl)amino)acetic acid and (S)-2-((tert-Butoxycarbonyl)amino)-2-(4-fluorophenyl)acetic acid. These compounds differ in their aromatic ring substituents but share the BOC-protected amino group and chiral center.
Compound | Molecular Formula | Molecular Weight |
---|---|---|
(S)-2-(2-Bromo-4-fluorophenyl)-2-((tert-butoxycarbonyl)amino)acetic acid | C13H15BrFNO4 | 348.16 g/mol |
(S)-2-(2-Bromophenyl)-2-((tert-butoxycarbonyl)amino)acetic acid | C13H16BrNO4 | 330.17 g/mol |
(S)-2-((tert-Butoxycarbonyl)amino)-2-(4-fluorophenyl)acetic acid | C13H16FNO4 | 269.27 g/mol |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume